N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
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Description
N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, also known as F13714, is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
The compound is involved in the synthesis of heterocyclic chemistry, where it serves as a precursor or building block for creating various heterocyclic compounds. For example, the synthesis of 3-aryl-N-n-propyl-piperidines is described, showcasing its utility in generating useful building blocks for further chemical synthesis (Meng‐Yang Chang, Shui-Tein Chen, & N. Chang, 2002).
Immunomodulatory Effects
Research has also explored the immunorestorative characteristics of related synthetic immunomodulators, highlighting their potential to enhance the immune response against weak antigens and restore alloreactivity, which could have significant implications for cancer treatment and immunotherapy (B. S. Wang, V. Ruszala-Mallon, A. Lumanglas, J. Silva, & F. Durr, 1988).
Anticancer Activity
Novel sulfonamide-derived isatins, following molecular hybridization, have been investigated for their cytotoxic effect on hepatocellular carcinoma (HCC) cell lines. These studies underscore the compound's role in anticancer research, particularly in the synthesis of compounds with potential efficacy against HCC (M. Eldeeb, E. Sanad, A. Ragab, Y. Ammar, K. Mahmoud, Mamdouh M. Ali, & N. Hamdy, 2022).
Antibacterial Activity
The compound has been used in the synthesis of N-substituted acetamide derivatives that exhibit antibacterial potential. This highlights its application in developing new antibacterial agents, which is crucial in the face of rising antibiotic resistance (Kashif Iqbal, Q. Jamal, J. Iqbal, M. Afreen, Muhammad Zeeshan Ahmed Sandhu, Eshwa Dar, U. Farooq, M. Mushtaq, N. Arshad, & M. Iqbal, 2017).
Enzyme Inhibition
Another research area involves the evaluation of synthesized compounds for their enzyme inhibitory activities, including against acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of diseases like Alzheimer's (H. Khalid, A. Rehman, M. Abbasi, S. Z. Siddiqui, A. Malik, M. Ashraf, I. Ahmad, & S. Ejaz, 2014).
properties
IUPAC Name |
N-cycloheptyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O3S/c21-16-10-12-19(13-11-16)27(25,26)23-14-6-5-9-18(23)15-20(24)22-17-7-3-1-2-4-8-17/h10-13,17-18H,1-9,14-15H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYNQCLGIUAABA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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